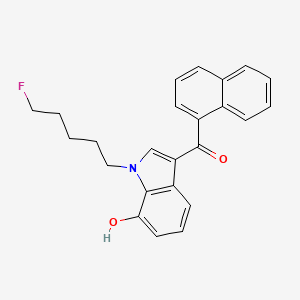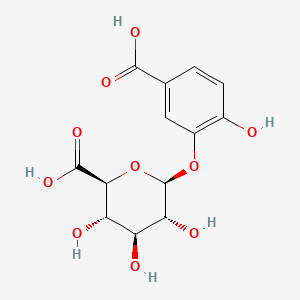
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride” is a chemical compound with a linear formula of C6H5CH(OH)CH(NH2)CH3 · HCl . It is also known as DL-Norephedrine hydrochloride, (±)-Phenylpropanolamine hydrochloride, erythro-2-Amino-1-phenyl-1-propanol hydrochloride, and DL-Phenylpropanolamine hydrochloride . It is a mixed-acting sympathomimetic amine .
Synthesis Analysis
The enantiomers of both norephedrine and norpseudoephedrine were stereoselectively prepared from the common, prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one by employing asymmetric transfer hydrogenation (ATH) catalyzed by the well-defined chiral Rh-complexes, (S,S)- or (R,R)-Cp*RhCl (TsDPEN), and HCO2H/Et3N as the hydrogen source . The ATH processes are carried out under mild conditions (rt, 15 min) and are accompanied by dynamic kinetic resolution .Molecular Structure Analysis
The molecular structure of “(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride” is represented by the SMILES string Cl.CC@@HC@@Hc1ccccc1 . The InChI representation is 1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride” include a melting point of 194-196 °C (lit.) . The molecular weight is 187.67 .Mechanism of Action
properties
IUPAC Name |
(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKBNBCNQXAJH-STEACBGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

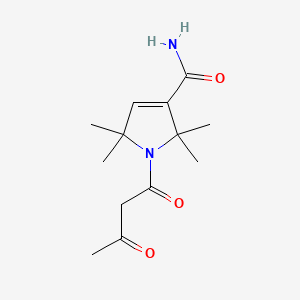
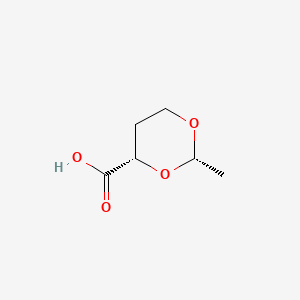


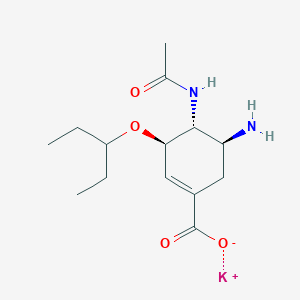
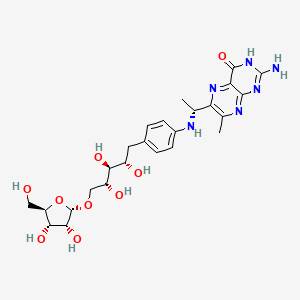
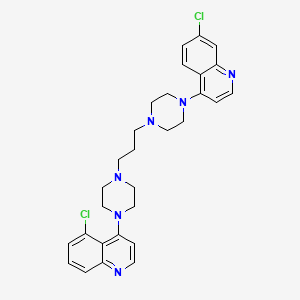
![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
